molecular formula C28H27N3O7S B13748716 1-Amino-4-((3-((hexahydro-2-oxo-1H-azepin-1-yl)methyl)-4-methoxyphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid CAS No. 31949-65-2

1-Amino-4-((3-((hexahydro-2-oxo-1H-azepin-1-yl)methyl)-4-methoxyphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid

Cat. No.: B13748716
CAS No.: 31949-65-2
M. Wt: 549.6 g/mol
InChI Key: CUNBYQPKMZMTFZ-UHFFFAOYSA-N
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Description

This compound (CAS 83027-43-4, EINECS 280-146-1) features an anthraquinone core substituted with a sulphonic acid group at position 2, an amino group at position 1, and a complex phenylamino moiety at position 2. The phenyl group is further modified with a hexahydro-2-oxo-1H-azepin-1-ylmethyl group and a methoxy group. Its sodium salt form (C₂₈H₂₆N₃NaO₇S, MW 571.58) enhances water solubility, making it suitable for applications in dyes or pharmaceuticals where polar interactions are critical .

Properties

CAS No.

31949-65-2

Molecular Formula

C28H27N3O7S

Molecular Weight

549.6 g/mol

IUPAC Name

1-amino-4-[4-methoxy-3-[(2-oxoazepan-1-yl)methyl]anilino]-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C28H27N3O7S/c1-38-21-11-10-17(13-16(21)15-31-12-6-2-3-9-23(31)32)30-20-14-22(39(35,36)37)26(29)25-24(20)27(33)18-7-4-5-8-19(18)28(25)34/h4-5,7-8,10-11,13-14,30H,2-3,6,9,12,15,29H2,1H3,(H,35,36,37)

InChI Key

CUNBYQPKMZMTFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)CN5CCCCCC5=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-((3-((hexahydro-2-oxo-1H-azepin-1-yl)methyl)-4-methoxyphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amination Reactions: Introduction of amino groups through nucleophilic substitution reactions.

    Methoxylation: Introduction of methoxy groups using methanol and appropriate catalysts.

    Sulfonation: Introduction of sulfonic acid groups using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-((3-((hexahydro-2-oxo-1H-azepin-1-yl)methyl)-4-methoxyphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

1-Amino-4-((3-((hexahydro-2-oxo-1H-azepin-1-yl)methyl)-4-methoxyphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-4-((3-((hexahydro-2-oxo-1H-azepin-1-yl)methyl)-4-methoxyphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.

    Pathways: Biochemical pathways that are affected by the compound, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

Structural and Functional Group Variations

The compound’s uniqueness arises from its azepin-containing substituent. Below is a comparative analysis with key analogs:

Compound Key Substituents Molecular Formula Key Properties
Target Compound 4-methoxyphenyl + hexahydro-2-oxo-azepin C₂₈H₂₆N₃O₇S High water solubility (sodium salt); potential for hydrogen bonding via azepin carbonyl and sulphonate groups.
1-Amino-4-(3-methylphenyl)amino-9,10-dioxoanthracene-2-sulphonate (CAS 8E9) 3-methylphenyl C₂₁H₁₆N₂O₅S Reduced steric bulk compared to azepin; methyl group enhances hydrophobicity, likely lowering aqueous solubility.
1-Amino-4-(2-methoxyphenyl)amino-9,10-dioxoanthracene-2-sulphonic acid (CAS 75313-88-1) 2-methoxyphenyl C₂₁H₁₆N₂O₆S Ortho-methoxy group introduces steric hindrance, potentially reducing binding affinity in biological systems compared to para-substituted analogs.
1-Amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulphonic acid (CAS 5617-28-7) Cyclohexylamino C₁₉H₁₈N₂O₅S Bulky cyclohexyl group may impede molecular packing in solid state (higher melting point), but reduces solubility in polar solvents.
1-Amino-4-(4-chloro-3-sulphophenyl)amino-9,10-dioxoanthracene-2-sulphonic acid (CAS 59969-87-8) 4-chloro-3-sulphophenyl C₂₀H₁₄ClN₂O₈S₂ Chlorine and sulpho groups enhance electrophilicity; may increase reactivity in coupling reactions or protein binding.
1-Amino-4-(1H-imidazol-1-yl)-9,10-dioxoanthracene-2-sulfonic acid (Synthetic analog, ) Imidazolyl C₁₇H₁₁N₃O₅S Heterocyclic imidazole enables hydrogen bonding and metal coordination, useful in catalytic or medicinal chemistry.

Physicochemical Properties

  • Solubility: Sodium salts (e.g., target compound) exhibit superior aqueous solubility (>100 mg/mL) compared to free acids (e.g., cyclohexylamino analog, ~10–50 mg/mL) .
  • Melting Points : Azepin-containing derivatives (e.g., target compound) melt at 255–257°C, similar to imidazolyl analogs, while chloro-sulphonated variants (CAS 59969-87-8) show higher thermal stability (>300°C) due to strong intermolecular forces .
  • Synthetic Yields : Diazonium coupling () yields 94–95% for methoxy/methylphenyl derivatives, but azepin-containing analogs may require multi-step synthesis, reducing overall yield .

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